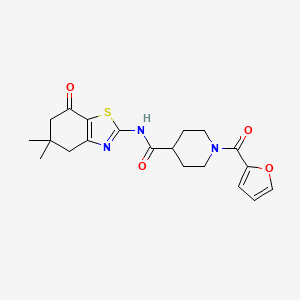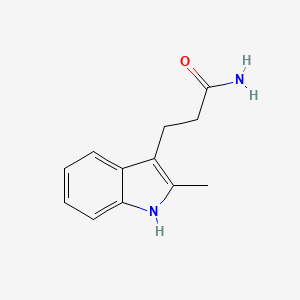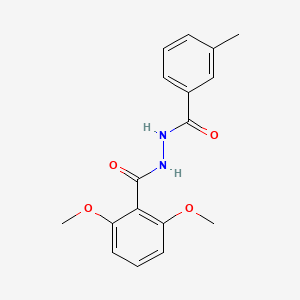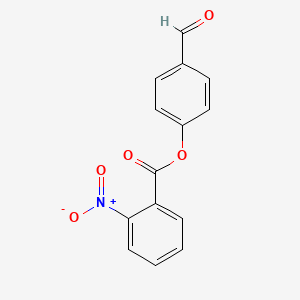![molecular formula C19H23N3O B5819097 2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide (also known as MPB) is a synthetic compound that has been used in scientific research for various purposes. This compound is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in treating addiction, schizophrenia, and other psychiatric disorders.
科学的研究の応用
MPB has been used in various scientific research applications, including studies on addiction, schizophrenia, and other psychiatric disorders. MPB has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. MPB has also been studied for its potential use in treating schizophrenia, as it has been shown to block the hyperactivity of dopamine neurons in the brain. Additionally, MPB has been studied for its potential use in treating other psychiatric disorders, such as depression and anxiety.
作用機序
MPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and is implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, MPB reduces the reinforcing effects of drugs of abuse and decreases the hyperactivity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects in animal models. MPB has been shown to decrease the levels of dopamine in the brain, which is thought to contribute to its ability to reduce the reinforcing effects of drugs of abuse. Additionally, MPB has been shown to decrease the levels of stress hormones, such as corticosterone, in the brain, which may contribute to its potential use in treating anxiety and depression.
実験室実験の利点と制限
MPB has several advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for specific manipulation of this receptor subtype. Additionally, MPB has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that have been used in similar studies. However, one limitation of MPB is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on MPB. One direction is to further investigate its potential use in treating addiction, schizophrenia, and other psychiatric disorders. Additionally, future research could focus on developing more effective synthesis methods for MPB, as well as improving its solubility in water. Finally, future research could investigate the potential use of MPB in combination with other compounds for the treatment of psychiatric disorders.
合成法
MPB can be synthesized using a multistep process starting from 4-methylpiperazine and 4-nitrobenzamide. The synthesis involves the reduction of the nitro group to an amino group, followed by the acylation of the resulting amine with 4-(4-methyl-1-piperazinyl)aniline. The final product is obtained by methylation of the amide nitrogen with methyl iodide.
特性
IUPAC Name |
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-3-4-6-18(15)19(23)20-16-7-9-17(10-8-16)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJBTXZVVHQAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)


![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)



![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)

